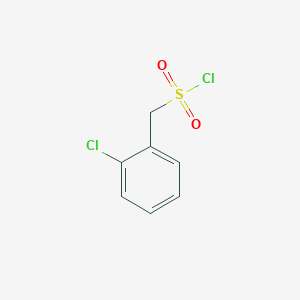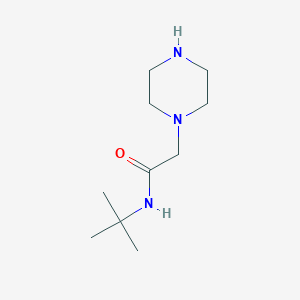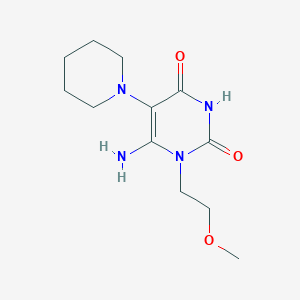
(2-Chlorophenyl)methanesulfonyl chloride
Vue d'ensemble
Description
Methanesulfonyl chloride is a compound of interest in various chemical and biological studies due to its reactivity and potential applications. The compound has been examined in different contexts, including its solvolysis reactions, molecular structure, and use in synthesizing labeled compounds for tracking metabolic pathways .
Synthesis Analysis
The synthesis of derivatives of methanesulfonyl chloride has been explored, particularly in the context of creating labeled compounds for biological studies. For instance, 2,4-dichlorophenyl methanesulfonate, a derivative of methanesulfonyl chloride, was synthesized using methanesulfonyl chloride and 2,4-dichlorophenol in the presence of a base. This synthesis was performed to produce radioactive labels for studying the metabolic fate of nematicides, yielding high specific activity and excellent purity after purification .
Molecular Structure Analysis
The molecular structure of methanesulfonyl chloride has been studied using electron diffraction in the vapor phase. The favored model of the molecule's structure includes specific bond lengths and angles, such as the S–O and Cl–S bond lengths and the O–S–O and Cl–S–O bond angles. These structural parameters are crucial for understanding the reactivity and interactions of the molecule .
Chemical Reactions Analysis
Methanesulfonyl chloride undergoes solvolysis reactions in water and methanol, which have been theoretically studied using ab initio self-consistent reaction field molecular orbital methods. The solvolysis occurs via a concerted SN2 mechanism with a non-cyclic trigonal bipyramidal transition state. The activation barrier for these reactions is significantly lowered in solution compared to the gas phase, and the transition state structures suggest a general-base catalysis role for the solvent molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of methanesulfonyl chloride derivatives are influenced by their molecular structure. For example, the NMR and X-ray crystallographic studies of 4,6-O-ethylidene-2,3-di-O-methanesulfonyl-α-d-glucopyranosyl chloride reveal details about its crystalline structure and the conformations of the mesyl groups. These properties are essential for understanding the behavior of such compounds in chemical and biological systems . Additionally, the movement of 2,4-dichlorophenyl methanesulfonate in plants has been studied, demonstrating its ability to be absorbed and distributed within the plant system, which is relevant for its use as a nematicide .
Applications De Recherche Scientifique
1. Radioactive Labeling in Nematicide Study
(2-Chlorophenyl)methanesulfonyl chloride has been utilized in the synthesis of radioactive compounds like 2,4-dichlorophenyl methanesulfonate, labeled with 14C and 35S. This synthesis was essential for studying the metabolic fate of nematicides, pesticides used to kill nematodes. The specific activity and high yield of the synthesized compound facilitated detailed metabolic studies (Burton & Stoutamire, 1973).
2. Electrochemical Properties in Ionic Liquids
Another research application is in the study of the electrochemical properties of vanadium pentoxide (V2O5) films in methanesulfonyl chloride-aluminum chloride ionic liquid. This exploration is significant in the context of energy storage and battery technology, particularly for examining the reversible intercalation of sodium into V2O5 films (Su, Winnick, & Kohl, 2001).
3. Organic Synthesis and NMR Spectroscopy
In organic chemistry, (2-Chlorophenyl)methanesulfonyl chloride is involved in reactions leading to complex organic compounds. For instance, it reacts with certain compounds to produce methanesulfonates, which are further used for extensive NMR spectroscopic studies. These reactions are crucial for understanding the structure and behavior of complex organic molecules (Upadhyaya et al., 1997).
4. Transition-State Structures in Solvolysis
Studying the solvolysis of methanesulfonyl chloride offers insights into reaction mechanisms in organic chemistry. This research helps in understanding the transition-state structures of reactions in different solvents, which is fundamental for predicting and manipulating chemical reactions (Yang et al., 1997).
5. Preparation of Methanesulfonyl Chloride Derivatives
Research also extends to the preparation methods of methanesulfonyl chloride derivatives. Such studies provide efficient and novel ways to synthesize these compounds, which have broad applications in various chemical processes (Hanai & Okuda, 1977).
6. Thermodynamics in Chemical Reactions
Understanding the thermodynamics of compounds like methanesulfonyl chloride is crucial in chemical engineering and reaction design. This includes studying their heat of formation and reaction energetics, which are vital for designing industrial chemical processes (Guthrie, Stein, & Huntington, 1998).
7. Catalysis in Organic Reactions
Methanesulfonyl chloride is used in catalytic reactions to synthesize important organic compounds like β-chlorosulfones. These reactions are pivotal in the development of new synthetic methods and materials in organic chemistry (Kamigata et al., 1984).
Safety And Hazards
“(2-Chlorophenyl)methanesulfonyl chloride” is an irritating and corrosive compound that is irritating to the skin, eyes, and respiratory tract . It causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to wear protective gloves, goggles, and respiratory protection during operation .
Propriétés
IUPAC Name |
(2-chlorophenyl)methanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O2S/c8-7-4-2-1-3-6(7)5-12(9,10)11/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHPZYFXSICSCNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374036 | |
| Record name | (2-Chlorophenyl)methanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chlorophenyl)methanesulfonyl chloride | |
CAS RN |
77421-13-7 | |
| Record name | (2-Chlorophenyl)methanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-Chlorophenyl)methanesulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B1271334.png)




![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1271369.png)







